4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUXWPPXIRUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide (CAS Number: 478029-15-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : CHClNOS
- Molecular Weight : 460.96 g/mol
The structure features a thienopyridine core, which is significant for its pharmacological properties. The presence of chlorine and sulfonamide groups may enhance its biological activity.
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute's (NCI) Developmental Therapeutics Program protocol was employed to evaluate its effects.
Table 1: Anticancer Activity Screening Results
| Cell Line | Growth Inhibition (%) | Type of Cancer |
|---|---|---|
| RPMI-8226 | 92.48 | Leukemia |
| CCRF-CEM | 92.77 | Leukemia |
| K-562 | 92.90 | Leukemia |
| SF-539 | 92.74 | CNS |
| Mean Growth | 104.68 | Various (60 lines total) |
The results indicate that while the compound exhibits some degree of activity against leukemia cell lines, the overall growth inhibition was relatively low, suggesting limited efficacy in vitro .
The proposed mechanism of action for this compound involves interference with cellular pathways critical for cancer cell proliferation. It is hypothesized to affect signaling pathways associated with apoptosis and cell cycle regulation, although detailed mechanisms remain to be elucidated.
Case Studies
In a notable study, the compound was tested against a panel of 60 different cancer cell lines representing various types of cancer, including melanoma, lung cancer, and breast cancer. The screening revealed that while some lines showed slight sensitivity, the overall impact was modest .
Another investigation focused on the structural analogs of this compound, emphasizing the importance of substituents on the thienopyridine scaffold in modulating biological activity . These findings suggest that further structural optimization could enhance anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]Pyridine Derivatives
5-Ethoxycarbonyl-6-Methyl-3-(1H-Pyrrol-1-yl)-4-Styrylthieno[2,3-b]Pyridine-2-Carbohydrazide ()
- Structure: Shares the thieno[2,3-b]pyridine core and pyrrole substituent but includes a styryl group and ethoxycarbonyl moiety.
- Synthesis: Prepared via hydrazine hydrate reaction with ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, yielding 55–68% .
3-(1H-Pyrrol-1-yl)Thieno[2,3-b]Pyridine Analogues ()
Thieno[2,3-d]Pyrimidine Hydrazides ()
2-Chloro-N′-(5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-yl)Acetohydrazide
- Structure : Features a pyrimidine ring fused with thiophene and a chloroacetohydrazide side chain.
- Bioactivity : Exhibits cytotoxicity against cancer cell lines, with IC₅₀ values <10 µM in some cases .
- Comparison : The pyrimidine core vs. pyridine in the target compound may alter binding affinity to biological targets.
Benzylidene-Thiazolo[3,2-a]Pyrimidines ()
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a)
Pyrrolidine and Imidazopyridine Derivatives ()
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
- Structure : Imidazopyridine core with nitrophenyl and phenethyl groups.
- Physicochemical Data : Melting point 243–245°C; HRMS confirms molecular formula (C₃₁H₂₉N₅O₇) .
- Comparison : The nitro group may enhance electrophilicity, contrasting with the chloro group’s electron-withdrawing effects in the target compound.
Structural and Functional Analysis
Substituent Effects
Computational Similarity Assessment ()
Using Tanimoto and Dice indices, the target compound’s similarity to analogs can be quantified:
- Tanimoto Index : Measures overlap of molecular fingerprints; values >0.85 indicate high similarity.
- Dice Index : Emphasizes common features; useful for scaffold-based comparisons.
For example, comparing the target with ’s carbohydrazide may yield a Tanimoto score >0.7, reflecting shared thienopyridine and hydrazide motifs .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the thieno[2,3-b]pyridine core. A common approach includes:
- Step 1: Condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled pH and temperature (e.g., reflux in ethanol with sodium acetate as a catalyst) .
- Step 2: Introduction of the sulfonohydrazide group via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .
- Optimization Variables:
- Temperature: Higher yields (e.g., 68%) are achieved at reflux (~100°C) for 2–12 hours .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid/acetic anhydride mixtures facilitate cyclization .
- Catalysts: Sodium acetate or triethylamine improves coupling efficiency .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- C NMR confirms carbonyl (C=O, ~165–170 ppm) and sulfonamide (SO, ~55–60 ppm) groups .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., M peaks at m/z 386–403) .
- X-ray Crystallography: Resolves 3D structure and hydrogen bonding patterns (e.g., intramolecular N-H⋯N bonds) .
Basic: How can researchers screen this compound for preliminary biological activity?
Answer:
- In Vitro Assays:
- Antimicrobial Testing: Use agar diffusion or microdilution methods against Gram-positive/negative bacteria .
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., IC determination) .
- Target Identification: Molecular docking studies to predict binding affinity for enzymes (e.g., kinases, proteases) .
- Data Interpretation: Compare IC values with reference drugs (e.g., cisplatin for anticancer activity) .
Advanced: How can computational methods predict its physicochemical and pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD): Simulates solubility and membrane permeability using logP and polar surface area .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity risks .
- Case Study: Fluorescent maleimide derivatives were designed using coupled computational-experimental workflows, highlighting the role of heteroatoms in photophysical properties .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Source Analysis: Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity levels. For example:
- Methodological Harmonization:
- Standardize protocols (e.g., fixed cell lines, incubation times).
- Validate purity via HPLC (>95%) before testing .
Advanced: What strategies improve synthetic yield in multi-step reactions?
Answer:
- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation) .
- Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve coupling efficiency .
- Workup Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Advanced: How does structural modification impact biological activity? A comparative analysis.
Answer:
-
Case 1: Replacing the chloro group with nitro (e.g., 4-nitro analogues) increased antimicrobial potency but reduced solubility .
-
Case 2: Substituting the pyrrol-1-yl group with imidazole improved kinase inhibition (IC < 1 µM) due to enhanced hydrogen bonding .
-
Data Table:
Derivative Bioactivity (IC) Solubility (mg/mL) Parent Compound 5.2 µM (Anticancer) 0.12 4-Nitro Analog 2.8 µM 0.08 Imidazole Derivative 0.9 µM 0.15
Advanced: What mechanistic insights explain its reactivity in biological systems?
Answer:
- Electrophilic Reactivity: The sulfonohydrazide group acts as a hydrogen bond donor, targeting enzymes like carbonic anhydrase .
- Metabolic Pathways: Cytochrome P450-mediated oxidation of the thienopyridine ring generates reactive intermediates, detectable via LC-MS/MS .
- Inhibition Studies: Pre-treatment with CYP450 inhibitors (e.g., ketoconazole) reduces metabolite formation, confirming enzymatic involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
